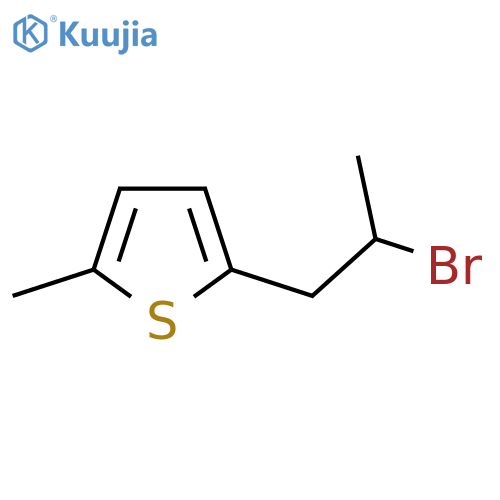Cas no 2229468-09-9 (2-(2-bromopropyl)-5-methylthiophene)

2229468-09-9 structure
商品名:2-(2-bromopropyl)-5-methylthiophene
2-(2-bromopropyl)-5-methylthiophene 化学的及び物理的性質
名前と識別子
-
- 2-(2-bromopropyl)-5-methylthiophene
- 2229468-09-9
- EN300-1907238
-
- インチ: 1S/C8H11BrS/c1-6(9)5-8-4-3-7(2)10-8/h3-4,6H,5H2,1-2H3
- InChIKey: FMIMHEMHFXJHKJ-UHFFFAOYSA-N
- ほほえんだ: BrC(C)CC1=CC=C(C)S1
計算された属性
- せいみつぶんしりょう: 217.97648g/mol
- どういたいしつりょう: 217.97648g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 28.2Ų
2-(2-bromopropyl)-5-methylthiophene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1907238-0.5g |
2-(2-bromopropyl)-5-methylthiophene |
2229468-09-9 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1907238-5.0g |
2-(2-bromopropyl)-5-methylthiophene |
2229468-09-9 | 5g |
$4184.0 | 2023-06-01 | ||
| Enamine | EN300-1907238-5g |
2-(2-bromopropyl)-5-methylthiophene |
2229468-09-9 | 5g |
$2028.0 | 2023-09-18 | ||
| Enamine | EN300-1907238-10.0g |
2-(2-bromopropyl)-5-methylthiophene |
2229468-09-9 | 10g |
$6205.0 | 2023-06-01 | ||
| Enamine | EN300-1907238-2.5g |
2-(2-bromopropyl)-5-methylthiophene |
2229468-09-9 | 2.5g |
$1370.0 | 2023-09-18 | ||
| Enamine | EN300-1907238-0.1g |
2-(2-bromopropyl)-5-methylthiophene |
2229468-09-9 | 0.1g |
$615.0 | 2023-09-18 | ||
| Enamine | EN300-1907238-1.0g |
2-(2-bromopropyl)-5-methylthiophene |
2229468-09-9 | 1g |
$1442.0 | 2023-06-01 | ||
| Enamine | EN300-1907238-0.05g |
2-(2-bromopropyl)-5-methylthiophene |
2229468-09-9 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1907238-1g |
2-(2-bromopropyl)-5-methylthiophene |
2229468-09-9 | 1g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1907238-0.25g |
2-(2-bromopropyl)-5-methylthiophene |
2229468-09-9 | 0.25g |
$642.0 | 2023-09-18 |
2-(2-bromopropyl)-5-methylthiophene 関連文献
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Max R. McGillen,Alex T. Archibald,Trevor Carey,Kimberley E. Leather,Dudley E. Shallcross,John C. Wenger,Carl J. Percival Phys. Chem. Chem. Phys., 2011,13, 2842-2849
2229468-09-9 (2-(2-bromopropyl)-5-methylthiophene) 関連製品
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
